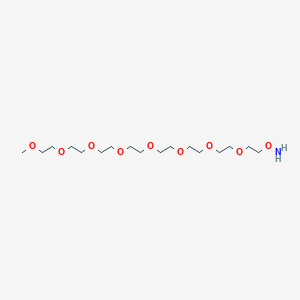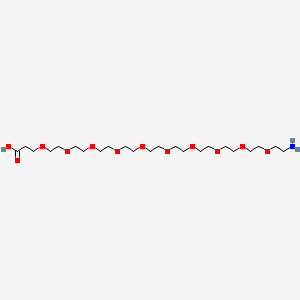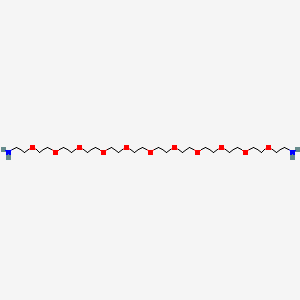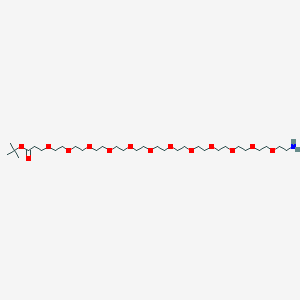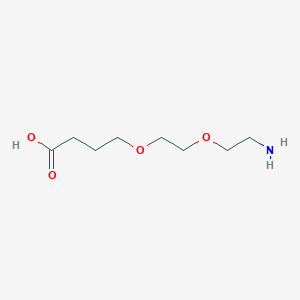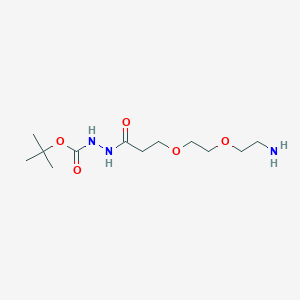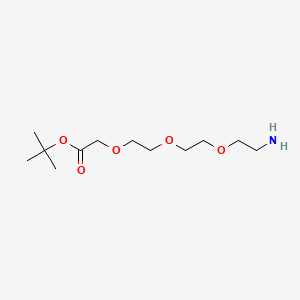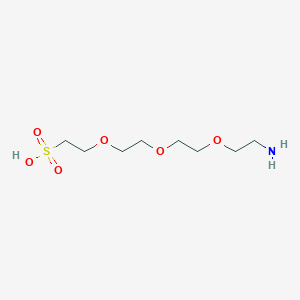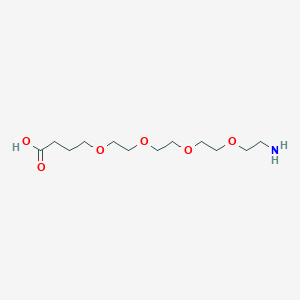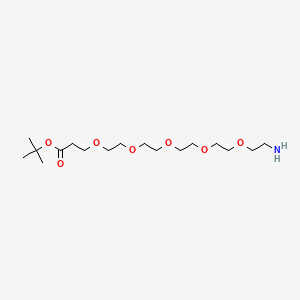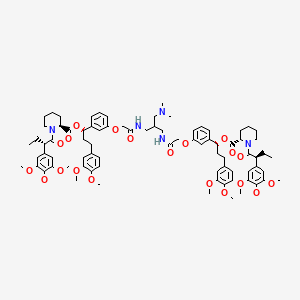
AP20187
Descripción general
Descripción
Aplicaciones Científicas De Investigación
AP20187 tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
AP20187 actúa como un inductor químico de dimerización (CID). Se une a las proteínas de unión a FK506, lo que hace que se dimericen. Esta dimerización activa las vías de señalización aguas abajo, lo que lleva a varios efectos biológicos como la expresión genética y la apoptosis . La actividad del compuesto es reversible, lo que permite estudios controlados de interacciones proteicas y vías de señalización .
Análisis Bioquímico
Biochemical Properties
AP20187 interacts with fusion proteins containing the DmrB domain, leading to their dimerization . This dimerization activates the fusion proteins, triggering biochemical reactions such as the apoptosis pathway . The nature of these interactions is reversible, allowing for control over the activation and deactivation of these proteins .
Cellular Effects
This compound has significant effects on various types of cells. In cancer therapies and adoptive cell therapies, this compound is used to induce apoptosis, effectively eliminating specific cells . It influences cell function by activating the apoptosis pathway, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the dimerization of fusion proteins containing the DmrB domain . This dimerization is induced by this compound binding to these proteins, leading to their activation . The activated proteins can then exert their effects at the molecular level, including changes in gene expression and the activation of the apoptosis pathway .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study involving a murine model of breast cancer, the viability of cancer cells was significantly reduced when treated with this compound
Metabolic Pathways
This interaction leads to the activation of these proteins and the subsequent triggering of biochemical reactions such as the apoptosis pathway .
Transport and Distribution
As a cell-permeable ligand, this compound can enter cells and interact with intracellular proteins .
Subcellular Localization
Given its role as a chemical inducer of dimerization, it can be inferred that this compound interacts with fusion proteins at their location within the cell .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
AP20187 se prepara típicamente disolviendo el compuesto en etanol al 100% para crear una solución madre. Para experimentos in vivo, se recomienda una solución madre de 42 mM . La solución madre se puede almacenar a -20 °C para uso a largo plazo. Para preparar una solución de dosificación, la solución madre se diluye con PEG-400 y Tween-80 en agua .
Métodos de Producción Industrial
La producción industrial de this compound implica la síntesis de su estructura química, que incluye múltiples pasos de síntesis orgánica. Luego, el compuesto se purifica para lograr un alto nivel de pureza, típicamente superior al 98% según lo determinado por cromatografía líquida de alta resolución (HPLC) .
Análisis De Reacciones Químicas
AP20187 experimenta varias reacciones químicas, que incluyen:
Dimerización: This compound induce la dimerización de las proteínas de unión a FK506, lo cual es crucial para su actividad biológica.
Degradación: El compuesto es susceptible a la degradación espontánea cuando se almacena en la oscuridad a -20 °C.
Comparación Con Compuestos Similares
AP20187 es similar a otros dimerizadores químicos como AP1903 y la rapamicina. This compound es único en su capacidad de inducir la dimerización de las proteínas de unión a FK506 con alta especificidad y eficiencia . Otros compuestos similares incluyen:
AP1903: Otro dimerizador químico utilizado en aplicaciones similares pero con diferentes propiedades de unión.
This compound destaca por su alta pureza, permeabilidad celular y acción específica sobre las proteínas de unión a FK506, lo que lo convierte en una herramienta valiosa en la investigación científica .
Propiedades
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[[2-[[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]methyl]-3-(dimethylamino)propyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H107N5O20/c1-15-61(57-43-71(98-9)77(102-13)72(44-57)99-10)79(90)86-37-19-17-27-63(86)81(92)106-65(33-29-52-31-35-67(94-5)69(39-52)96-7)55-23-21-25-59(41-55)104-50-75(88)83-47-54(49-85(3)4)48-84-76(89)51-105-60-26-22-24-56(42-60)66(34-30-53-32-36-68(95-6)70(40-53)97-8)107-82(93)64-28-18-20-38-87(64)80(91)62(16-2)58-45-73(100-11)78(103-14)74(46-58)101-12/h21-26,31-32,35-36,39-46,54,61-66H,15-20,27-30,33-34,37-38,47-51H2,1-14H3,(H,83,88)(H,84,89)/t61-,62-,63-,64-,65+,66+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGUMKAXUXKGI-BPNHAYRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCC(CNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H107N5O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101098203 | |
| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101098203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1482.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195514-80-8 | |
| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195514-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AP 20187 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2′-[[2-[(Dimethylamino)methyl]-1,3-propanediyl]bis[imino(2-oxo-2,1-ethanediyl)oxy-3,1-phenylene[(1R)-3-(3,4-dimethoxyphenyl)propylidene]]] bis[1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101098203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of AP20187?
A1: this compound exerts its effects by binding to and inducing the dimerization of proteins containing a modified FK506 binding protein (FKBP) domain, specifically the Fv2E variant. [, , , ] This dimerization can activate downstream signaling pathways depending on the protein fused to the FKBP domain.
Q2: What are some examples of proteins that have been successfully targeted by this compound for dimerization?
A2: Researchers have fused the FKBP domain to a variety of proteins, including: * Receptor tyrosine kinases: Including fibroblast growth factor receptor 1 (FGFR1), [, ] the thrombopoietin receptor (Mpl), [, ] and the insulin receptor. [] * Cytokine receptors: Such as the interleukin-6 receptor (gp130) [] and kinase insert domain-containing receptor (KDR). [] * Other signaling proteins: Like the Ste20-like kinase (SLK) [] and the E2-conjugating enzyme Cdc34. []
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the exact molecular formula and weight are not consistently reported in the provided research papers.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided papers do not contain specific spectroscopic data for this compound.
Q5: Has this compound been used successfully in in vivo studies?
A6: Yes, this compound has demonstrated efficacy in several animal models, including mice and Xenopus laevis . [, , , , , , , , ]
Q6: Are there concerns regarding the stability of this compound under physiological conditions?
A6: While the provided papers don't directly address stability issues, the successful use of this compound in in vivo models suggests adequate stability for those experimental setups.
Q7: Does this compound possess any inherent catalytic activity?
A8: No, this compound itself does not possess catalytic properties. Its function relies solely on its ability to induce dimerization of target proteins. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


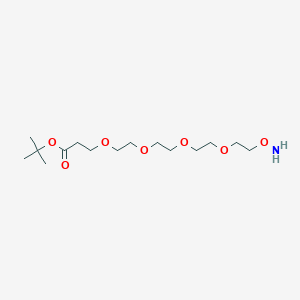
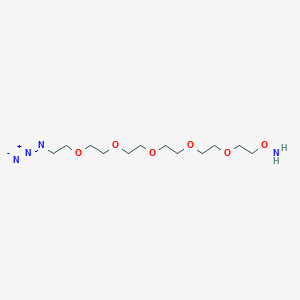
![3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride](/img/structure/B605447.png)
